
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is a highly chlorinated organic compound It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its complex structure, which includes multiple chlorine atoms and a fluorenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one typically involves the chlorination of fluorenone derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The production process must ensure the safety and containment of chlorine gas to prevent environmental contamination and ensure worker safety. The final product is purified through various techniques, such as recrystallization or chromatography, to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the fluorenone core.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may result in partially or fully dechlorinated products.
科学研究应用
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one has several scientific research applications, including:
Environmental Science: Studying the environmental fate and behavior of highly chlorinated compounds, including their persistence and degradation in the environment.
Chemistry: Investigating the reactivity and properties of polycyclic aromatic hydrocarbons and their derivatives.
Materials Science: Exploring the potential use of chlorinated fluorenone derivatives in the development of advanced materials, such as organic semiconductors or photoconductors.
作用机制
The mechanism of action of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one involves its interaction with molecular targets and pathways in various applications. For example, in environmental science, the compound’s persistence and degradation pathways are studied to understand its impact on ecosystems. In materials science, the compound’s electronic properties and interactions with other materials are investigated to develop new technologies.
相似化合物的比较
Similar Compounds
1,2,3,4,5,6,7-Heptachloro-8-(pentachlorophenyl)-3H-fluoren-3-one: Similar structure with slight variations in chlorine atom positions.
1,2,4,5,6,7,8-Heptachloro-9-(trichlorophenyl)-3H-fluoren-3-one: Similar structure with different substituents on the phenyl ring.
Uniqueness
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is unique due to its specific arrangement of chlorine atoms and the presence of a pentachlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
88180-07-8 |
|---|---|
分子式 |
C19Cl12O |
分子量 |
669.6 g/mol |
IUPAC 名称 |
1,2,4,5,6,7,8-heptachloro-9-(2,3,4,5,6-pentachlorophenyl)fluoren-3-one |
InChI |
InChI=1S/C19Cl12O/c20-7-2-1(6-10(23)15(28)17(30)16(29)11(6)24)3-5(4(2)8(21)14(27)13(7)26)12(25)19(32)18(31)9(3)22 |
InChI 键 |
SFRHHSXLPSGAKO-UHFFFAOYSA-N |
规范 SMILES |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



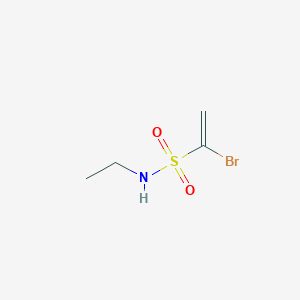
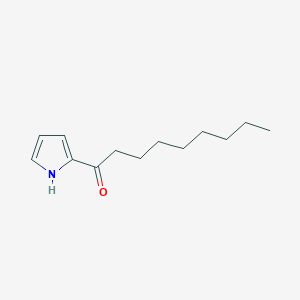

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
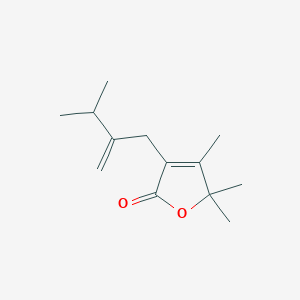


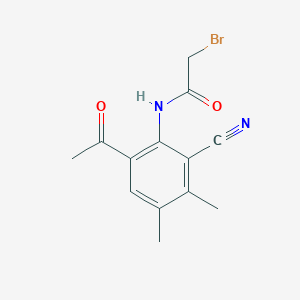
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
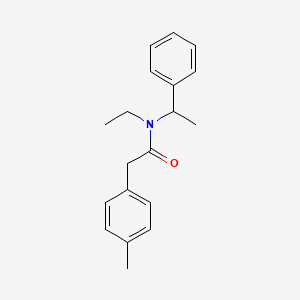

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
